1,4-Dimorpholinophthalazine
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Overview
Description
1,4-Dimorpholinophthalazine is a heterocyclic compound that features a phthalazine core substituted with morpholine groups at the 1 and 4 positions. Phthalazine derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of morpholine groups enhances the compound’s solubility and biological activity, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimorpholinophthalazine can be synthesized through various synthetic routes. One common method involves the condensation of phthalic anhydride with hydrazine to form phthalazine, followed by the introduction of morpholine groups. The reaction typically proceeds as follows:
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Formation of Phthalazine: : Phthalic anhydride reacts with hydrazine hydrate under reflux conditions to yield phthalazine.
Reaction Conditions: Reflux in ethanol or acetic acid.
:Equation: C8H4O3+N2H4→C8H6N2+2H2O
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Substitution with Morpholine: : Phthalazine is then reacted with morpholine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Reaction Conditions: Hydrogenation at room temperature and atmospheric pressure.
:Equation: C8H6N2+2C4H9NO→C16H22N4O2
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimorpholinophthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of phthalazine-1,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phthalazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Phthalazine-1,4-dione derivatives.
Reduction: Reduced phthalazine derivatives.
Substitution: N-substituted phthalazine derivatives.
Scientific Research Applications
1,4-Dimorpholinophthalazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: Investigated for its anticonvulsant, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-dimorpholinophthalazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an antagonist, blocking the receptor’s normal function and modulating cellular responses.
Comparison with Similar Compounds
1,4-Dimorpholinophthalazine can be compared with other phthalazine derivatives, such as:
Phthalazine: The parent compound without morpholine substitution.
1,4-Dioxophthalazine: A derivative with oxygen atoms at the 1 and 4 positions.
1,4-Diaminophthalazine: A derivative with amino groups at the 1 and 4 positions.
Uniqueness: : The presence of morpholine groups in this compound enhances its solubility and biological activity compared to other phthalazine derivatives. This makes it a more versatile compound for various applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C16H20N4O2 |
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Molecular Weight |
300.36 g/mol |
IUPAC Name |
4-(4-morpholin-4-ylphthalazin-1-yl)morpholine |
InChI |
InChI=1S/C16H20N4O2/c1-2-4-14-13(3-1)15(19-5-9-21-10-6-19)17-18-16(14)20-7-11-22-12-8-20/h1-4H,5-12H2 |
InChI Key |
KBSKQZQRNQYBGC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(C3=CC=CC=C32)N4CCOCC4 |
Origin of Product |
United States |
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